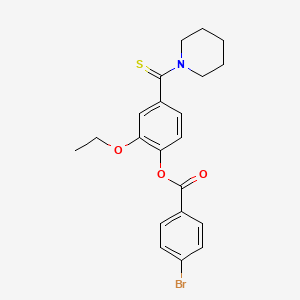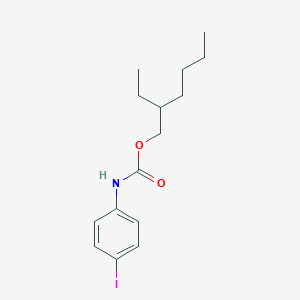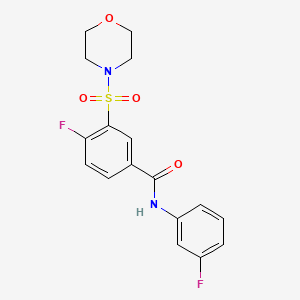
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a piperidine ring, a carbothioyl group, and a bromobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine-1-Carbothioyl Intermediate: This step involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent to form the piperidine-1-carbothioyl intermediate.
Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Coupling with 4-Bromobenzoic Acid: The final step involves the esterification of the ethoxylated intermediate with 4-bromobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbothioyl group can be reduced to form thiol derivatives.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of thiol-substituted phenyl derivatives.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(Piperidin-1-ylcarbonothioyl)phenyl-4-brombenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder Antikrebs-Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie Polymeren oder Beschichtungen, eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethoxy-4-(Piperidin-1-ylcarbonothioyl)phenyl-4-brombenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Piperidinring kann mit verschiedenen Rezeptoren oder Enzymen interagieren und diese möglicherweise hemmen oder aktivieren. Die Ethoxy- und Brombenzoat-Gruppen können die Bindungsaffinität und Spezifität der Verbindung erhöhen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und erfordern weitere Forschung, um sie aufzuklären.
Ähnliche Verbindungen:
- 2-Ethoxy-4-(Piperidin-1-ylcarbonothioyl)phenyl-2-fluorbenzoat
- Ethyl-4-oxo-1-piperidincarboxylat
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 2-Ethoxy-4-(Piperidin-1-ylcarbonothioyl)phenyl-4-brombenzoat aufgrund des Vorhandenseins des Bromatoms einzigartig, was seine Reaktivität und biologische Aktivität deutlich beeinflussen kann. Die Ethoxygruppe trägt ebenfalls zu seinen besonderen chemischen Eigenschaften bei und beeinflusst seine Löslichkeit und Interaktion mit anderen Molekülen.
Wirkmechanismus
The mechanism of action of 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the piperidine ring can interact with neurotransmitter receptors, while the carbothioyl group may inhibit specific enzymes by forming covalent bonds with their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
- 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZENESULFONATE
- 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE
Uniqueness
Compared to similar compounds, 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE stands out due to the presence of the bromine atom, which can be a versatile handle for further functionalization
Eigenschaften
Molekularformel |
C21H22BrNO3S |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H22BrNO3S/c1-2-25-19-14-16(20(27)23-12-4-3-5-13-23)8-11-18(19)26-21(24)15-6-9-17(22)10-7-15/h6-11,14H,2-5,12-13H2,1H3 |
InChI-Schlüssel |
YYGJBFADDQRFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4,6-dimethyl-N-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11096902.png)
![4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11096903.png)
![5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione](/img/structure/B11096914.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11096918.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11096926.png)

![N-[(2E)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11096938.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)amino]-1-(thiophen-2-yl)propan-1-one](/img/structure/B11096945.png)
![Cyclohexylidene-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B11096954.png)
![(2E,5E)-5-(3,5-diiodo-2-methoxybenzylidene)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11096957.png)


![2-[(2E)-3-tert-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11096987.png)

